(R)-Bccn
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Overview
Description
®-Bccn is a chiral compound with significant importance in various fields of chemistry and biology. Its unique stereochemistry makes it a valuable molecule for studying enantioselective reactions and developing pharmaceuticals. The compound’s structure allows it to interact specifically with biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Bccn typically involves enantioselective catalytic processes. One common method is the asymmetric hydrogenation of a suitable precursor using chiral catalysts. This process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-Bccn often employs large-scale catalytic systems. These systems are designed to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced separation techniques, such as chiral chromatography, are commonly used to ensure the efficient production of ®-Bccn.
Chemical Reactions Analysis
Types of Reactions
®-Bccn undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are possible with ®-Bccn, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
®-Bccn has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: ®-Bccn is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Bccn involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-Bccn
- ®-Bccm
- (S)-Bccm
Uniqueness
®-Bccn is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its enantiomer (S)-Bccn, ®-Bccn may exhibit different binding affinities and activities towards biological targets. This enantioselectivity is crucial in drug development, where the desired therapeutic effect is often associated with one enantiomer over the other.
Properties
IUPAC Name |
2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoyl-4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H27ClN2O2/c38-29-18-19-33(32(20-29)37(42)26-10-2-1-3-11-26)39-34(41)23-40-21-27-16-14-24-8-4-6-12-30(24)35(27)36-28(22-40)17-15-25-9-5-7-13-31(25)36/h1-20H,21-23H2,(H,39,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVGSDKFARDPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1CC(=O)NC5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C=CC7=CC=CC=C74 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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